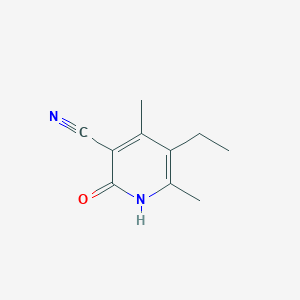
3-Cyano-5-ethyl-4,6-dimethyl-pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone is a heterocyclic compound belonging to the 2-pyridone family. This compound is characterized by its unique structure, which includes an ethyl group at the 5th position, methyl groups at the 4th and 6th positions, and a cyano group at the 3rd position on the pyridone ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. For instance, the reaction between acetylacetone and malononitrile in the presence of a base such as triethylamine can yield the desired pyridone derivative . The reaction typically proceeds under reflux conditions in ethanol, and the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance the yield .
Industrial Production Methods
Industrial production of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated pyridone derivatives.
科学研究应用
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone has diverse applications in scientific research:
作用机制
The mechanism of action of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. The presence of the cyano group and the pyridone ring can facilitate binding to biological macromolecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Lacks the ethyl group at the 5th position.
4,6-dimethyl-3-cyano-2-pyridone: Similar structure but without the ethyl group.
5-ethyl-3-cyano-2-pyridone: Lacks the methyl groups at the 4th and 6th positions.
Uniqueness
The unique combination of substituents in 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and methyl groups, along with the cyano group, enhances its versatility in various applications .
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
5-ethyl-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-4-8-6(2)9(5-11)10(13)12-7(8)3/h4H2,1-3H3,(H,12,13) |
InChI 键 |
HIWSARMPODIQQS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)C(=C1C)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)

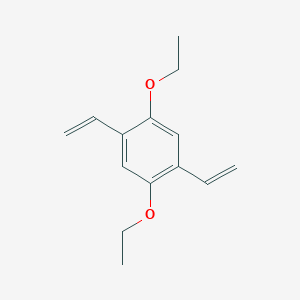
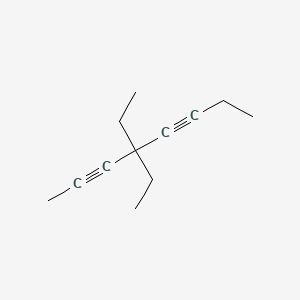
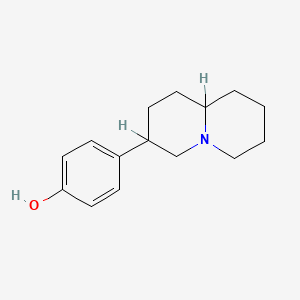

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
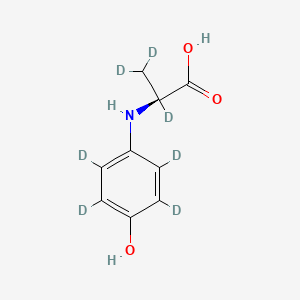

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
